(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Physicochemical profiling Chromatographic method development ADME prediction

Standard thiazole acetic acids lack the polarity and metal-chelating motif needed for fragment screening and C5-selective derivatization. This 4-oxo-thiazolone building block solves both: • LogP -0.49 vs. +0.29 for non-oxo isomers - fills polar fragment niche with 4 H-bond acceptors. • 4-Oxo group activates C5 for Knoevenagel condensation; C2-acetic acid handle enables sequential amide/ester diversification. Commercially available at ≥95% purity, with documented MDL number for reproducible synthesis across labs.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 773109-75-4
Cat. No. B1386732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
CAS773109-75-4
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1C(=O)N=C(S1)CC(=O)O
InChIInChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9)
InChIKeyVTAIZGFFPYGZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxothiazolone-2-acetic Acid: Identity & Procurement


(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid (CAS 773109-75-4; molecular formula C₅H₅NO₃S; MW 159.16) is a heterocyclic building block belonging to the 4-thiazolone-acetic acid class . The compound features a 4,5-dihydrothiazol-4-one core with an acetic acid side chain at the 2-position, distinguishing it from non-oxo thiazole acetic acid positional isomers. It is commercially available at ≥95% purity from multiple suppliers and is described as a 'versatile small molecule scaffold' for medicinal chemistry and chemical biology applications . Its calculated partition coefficient (LogP = −0.49) and hydrogen-bonding profile (4 HBA, 1 HBD) define its physicochemical niche relative to des-oxo analogs .

4-Oxothiazolone-2-acetic Acid vs. Thiazole Acetic Acid Isomers


The 4-oxo group in (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid converts the thiazole ring into a thiazolone, fundamentally altering electronic distribution, hydrogen-bonding capacity, and reactivity compared to non-oxo thiazole acetic acid isomers such as 2-thiazoleacetic acid (CAS 188937-16-8), 4-thiazoleacetic acid (CAS 7504-44-1), or 5-thiazoleacetic acid (CAS 52454-63-4) . This structural modification increases molecular weight by ~16 Da, adds one hydrogen-bond acceptor (4 vs. 3), and lowers LogP by approximately 0.78 units (from +0.29 to −0.49) relative to 2-thiazoleacetic acid, significantly altering solubility, chromatographic retention, and membrane partitioning behavior [1]. These differences preclude simple interchange in synthetic routes where the 4-oxo group serves as a directive or activating element, and in biological systems where the thiazolone carbonyl participates in specific target interactions [2].

4-Oxothiazolone-2-acetic Acid: Quantitative Evidence vs. Analogs


LogP Shift: Greater Hydrophilicity vs. 2-Thiazoleacetic Acid

The target compound exhibits a calculated LogP of −0.49, compared to +0.29 for the des-oxo analog 2-thiazoleacetic acid (CAS 188937-16-8), representing a ΔLogP of −0.78 [1]. This polarity shift arises from the introduction of the 4-oxo carbonyl, which simultaneously increases the hydrogen-bond acceptor count from 3 to 4 while maintaining 1 hydrogen-bond donor . The lower LogP translates to greater aqueous solubility, earlier elution in reversed-phase HPLC, and reduced passive membrane permeability compared to non-oxo thiazole acetic acid isomers. The measured LogD (pH 7.4) for 2-thiazoleacetic acid is −2.72, indicating substantial ionization of the carboxylic acid at physiological pH; the 4-oxo analog is expected to exhibit an even more negative LogD due to the additional polar carbonyl contribution [1].

Physicochemical profiling Chromatographic method development ADME prediction

Thiazolone vs. Thiazole: Enhanced C5 Reactivity

The 4-oxo-4,5-dihydrothiazole (thiazolone) core of the target compound is electronically distinct from aromatic thiazole. The carbonyl at position 4 withdraws electron density from the ring, acidifying the adjacent C5 methylene (pKa estimated ~12–14 for thiazolone C5-H vs. ~29 for thiazole C5-H) and enabling base-catalyzed Knoevenagel condensations at C5 that are not accessible to non-oxo thiazole analogs [1]. This reactivity has been exploited to generate 5-arylidene-thiazolone libraries from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, a closely related intermediate [2]. The acetic acid side chain at the 2-position provides a carboxyl handle for amide coupling, esterification, or reduction chemistry. In contrast, 5-thiazoleacetic acid (CAS 52454-63-4) and 4-thiazoleacetic acid (CAS 7504-44-1) lack the 4-oxo group entirely and cannot participate in C5-functionalization reactions under similarly mild conditions [3]. The target compound thus enables a distinct synthetic trajectory: C5 elongation via aldol-type chemistry followed by C2 carboxyl derivatization, a sequential diversification path unavailable to any non-oxo thiazole acetic acid isomer.

Heterocyclic chemistry Scaffold diversification Synthetic methodology

Gut–Brain Metabolite: Ethyl Ester Derivative

The ethyl ester derivative, ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, was identified as a caecal metabolite in a 2024 Nature Translational Psychiatry study investigating gut microbiota-mediated effects on hippocampal neurogenesis in rats [1]. Metabolomic correlation analysis revealed statistically significant associations between normalized caecal expression of this metabolite and multiple neurobiological endpoints: plasma BDNF levels, hippocampal BDNF protein, number of BrdU⁺/NeuN⁺ and DCX⁺ cells per mm² in hippocampal subregions, and microglia soma size (p < 0.05 to p < 0.001; Spearman correlation) [1]. Behavioral correlations included performance in the modified spontaneous location recognition (MSLR) task, novelty suppressed feeding (NSF), elevated plus maze (EPM), and forced swim test (FST) [1]. While the free acid (target compound) was not directly measured in this study, the ethyl ester is its direct prodrug/derivative, implying that the 4-oxo-thiazolone-acetic acid scaffold is biologically relevant to mammalian gut microbial metabolism in a manner not reported for non-oxo thiazole acetic acids. This provides a unique biomarker credential absent from comparator scaffolds.

Gut–brain axis Metabolomics Hippocampal neurogenesis

Defined Purity & Hazard Profile for Direct SAR Use

The target compound is commercially supplied at ≥95% purity (CAS 773109-75-4), with a documented hazard profile (GHS07: H302, H315, H319, H335) and MDL number MFCD06208451, enabling immediate use in structure–activity relationship (SAR) studies without additional purification . In contrast, the positional isomer 5-thiazoleacetic acid (CAS 52454-63-4) is typically supplied at 'min. 95%' with variable batch-to-batch consistency, and 2-thiazoleacetic acid (CAS 188937-16-8) is frequently listed as a yellow powder, suggesting potential impurity profiles that may require recrystallization before use . The target compound's defined safety data sheet (SDS) with specific GHS classifications facilitates institutional chemical hygiene plan compliance and shipping authorization, whereas more hazardous or less well-characterized analogs may face procurement delays .

Compound procurement Quality control Medicinal chemistry

4-Oxothiazolone-2-acetic Acid: Optimal Procurement Scenarios


Medicinal Chemistry: Thiazolone Library C5 Diversification

Research groups building focused libraries of 5-arylidene-thiazolone derivatives for anticancer or antimicrobial screening should procure this compound rather than non-oxo thiazole acetic acid isomers. The 4-oxo group activates the C5 position for Knoevenagel condensations with aromatic aldehydes, enabling rapid generation of analogs that are synthetically inaccessible from 2-, 4-, or 5-thiazoleacetic acid [1]. The acetic acid side chain at C2 provides an orthogonal handle for amide or ester diversification after C5 functionalization. This sequential derivatization strategy has precedent in the literature using 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile as a key intermediate, and the free acid offers greater solubility in aqueous coupling conditions compared to the nitrile precursor [1][2].

Gut–Brain Axis: Biomarker Validation Studies

Investigators studying the microbiota–gut–brain axis can leverage the documented association between the ethyl ester of this scaffold and hippocampal neurogenesis markers [3]. The free acid may serve as an analytical reference standard for LC-MS method development, a substrate for gut microbial enzyme assays, or a precursor for synthesizing isotopically labeled internal standards. No non-oxo thiazole acetic acid isomer has comparable published metabolomic credentialing in the context of neurogenesis or behavioral outcomes, making this compound the rational procurement choice for gut–brain axis research programs [3].

Physicochemical Screening: Polar Fragment Expansion

Fragment-based drug discovery programs seeking to expand polar fragment libraries with heterocyclic carboxylic acids should include this compound. Its LogP of −0.49 fills a polarity niche distinct from 2-thiazoleacetic acid (LogP +0.29), while its higher hydrogen-bond acceptor count (4 vs. 3) provides additional opportunities for target engagement in protein binding sites [4]. The combined thiazolone–acetic acid pharmacophore offers a metal-chelating motif (carboxylate plus thiazolone carbonyl) that is absent from simpler thiazole acetic acid fragments, potentially enabling interactions with metalloenzyme active sites .

Synthetic Methodology: Knoevenagel Condensation Optimization

Organic methodology groups developing green chemistry protocols for heterocycle functionalization can use this compound (or its acetonitrile analog) as a standardized substrate for optimizing Knoevenagel condensation conditions. The thiazolone core's C5 methylene reactivity has been demonstrated under both conventional piperidine-catalyzed and HClO₄-catalyzed green solvent conditions, providing a benchmark system for comparing catalyst efficiency, diastereoselectivity, and environmental impact metrics [1][2]. The commercial availability of the acid at ≥95% purity with a documented MDL number facilitates reproducible experimental design across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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